(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol

Metabolic Stability Pharmacokinetics Nucleoside Analogs

(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol (also referred to as DHCaA or 9-[(1'R,2'S,3'R)-2',3'-dihydroxycyclopentanyl]adenine) is a synthetic carbocyclic nucleoside analogue of adenosine. It functions as a potent, mechanism-based inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase, an enzyme central to cellular methylation and nucleotide metabolism.

Molecular Formula C10H13N5O2
Molecular Weight 235.24 g/mol
CAS No. 129706-34-9
Cat. No. B3418769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol
CAS129706-34-9
Molecular FormulaC10H13N5O2
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESC1CC(C(C1N2C=NC3=C(N=CN=C32)N)O)O
InChIInChI=1S/C10H13N5O2/c11-9-7-10(13-3-12-9)15(4-14-7)5-1-2-6(16)8(5)17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,8+/m1/s1
InChIKeyCZASVOKHBMDKGF-JKMUOGBPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1R,2S,3R)-3-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol (DHCaA) – A Differentiated Carbocyclic Adenosine Analog for Immunology & Inflammation Research


(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol (also referred to as DHCaA or 9-[(1'R,2'S,3'R)-2',3'-dihydroxycyclopentanyl]adenine) is a synthetic carbocyclic nucleoside analogue of adenosine . It functions as a potent, mechanism-based inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase, an enzyme central to cellular methylation and nucleotide metabolism [1]. Unlike its parent compound aristeromycin, DHCaA was specifically designed to avoid phosphorylation by adenosine kinase, bypassing the associated cytotoxic nucleotide pool disruption while maintaining nanomolar-range target inhibition [2]. This selective pharmacological profile makes it a valuable chemical probe for dissecting AdoHcy-mediated pathways in immunology, inflammation, and epigenetic regulation without the confounding off-target effects of earlier-generation inhibitors.

Why Generic Carbocyclic Adenosine Analogs Cannot Substitute for (1R,2S,3R)-3-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol in AdoHcy Hydrolase Research


Early inhibitors of AdoHcy hydrolase, like aristeromycin and neplanocin A, are plagued by a dual mechanism that dissociates target inhibition from functional outcomes: they serve as substrates for adenosine kinase, leading to the formation of cytotoxic triphosphate metabolites that deplete endogenous nucleotide pools [1]. This non-specific cytotoxicity confounds the interpretation of biological data, particularly in immunological or epigenetic assays where cell viability is critical. In contrast, DHCaA was rationally designed to maintain a saturated cyclopentane ring that retains high-affinity binding to AdoHcy hydrolase while eliminating its recognition by adenosine kinase [1][2]. The result is a compound that specifically elevates intracellular AdoHcy without disrupting ATP, CTP, or GTP levels [1]. This differential mechanism is not transferable to its closest structural relatives, such as DHCeA (which possesses an unsaturated ring and weaker inhibitory activity) or older generation analogs, making DHCaA the preferred choice for studies demanding mechanistic purity. [2]

Quantitative Differentiation Guide: (1R,2S,3R)-3-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol vs. Closest Analogs for Scientific Procurement


Metabolic Stability: DHCaA vs. Aristeromycin in Murine Cell Lysate

DHCaA demonstrates superior metabolic stability compared to aristeromycin. In a direct head-to-head comparison using murine L929 cell lysates, DHCaA showed no decrease in concentration after a 6-hour incubation, confirming its resistance to cellular metabolism. [1]

Metabolic Stability Pharmacokinetics Nucleoside Analogs

Selectivity Profile: Avoidance of Cytotoxic Nucleotide Pool Disruption vs. Aristeromycin

A key differentiation of DHCaA is its inability to serve as a substrate for adenosine kinase, thus avoiding the generation of cytotoxic phosphorylated metabolites. In L929 cells treated with 10 µM of compound, DHCaA did not alter the cellular levels of CTP, UTP, ATP, or GTP. In stark contrast, aristeromycin (10 µM) caused a significant reduction in CTP, ATP, and GTP levels and produced a detectable aristeromycin triphosphate metabolite. [1]

Selectivity Cytotoxicity Adenosine Kinase

In Vitro Immunosuppressive Potency: DHCaA vs. DHCeA on T-Cell Proliferation

DHCaA is a highly potent inhibitor of Con A-induced T-cell proliferation, a functional cellular assay for immunosuppressive activity, with an IC50 of 0.3 μM. This potency is directly correlated with its inhibitory effect on AdoHcy hydrolase. The structurally related analog DHCeA, a less potent enzyme inhibitor, shows a 26.7-fold weaker effect (IC50 of 8 μM). [1]

Immunosuppression T-Cell Proliferation In Vitro Pharmacology

In Vivo Anti-Inflammatory Efficacy: Minimal Effective Dose in Arthritis Model

DHCaA demonstrates exceptional in vivo potency in a rat model of peptidoglycan polysaccharide-induced arthritis, a model for rheumatoid arthritis. The minimal effective dose for significantly suppressing inflamed paw volume was just 0.1 mg/kg upon oral administration. At a 1 mg/kg dose, DHCaA almost completely inhibited paw swelling. [1]

In Vivo Pharmacology Rheumatoid Arthritis Animal Model

Cytotoxicity Profile: Comparison with Second-Generation Inhibitor DZ2002

While DHCaA is remarkably selective, its cytotoxicity profile (IC50 of 6-14 μM in certain cell lines) is an important parameter for assay design. This is compared here with DZ2002, a second-generation AdoHcy hydrolase inhibitor, which exhibits significantly lower cytotoxicity (IC50 of 100-600 μM). [1]

Cytotoxicity Safety Profile Cellular Assay

Selective AdoHcy/AdoMet Ratio Elevation: A Clean Mechanism-of-Action Fingerprint vs. Weaker Analogs

A key pharmacodynamic marker for AdoHcy hydrolase inhibition is the elevation of the cellular AdoHcy/AdoMet (S-adenosylmethionine) ratio. DHCaA treatment alone at 1 µM rapidly increases this ratio from a baseline of ~0.05 to ~0.8, representing a 16-fold increase. This effect is far more pronounced than that of 4'-vinyl- and 4'-methyl-DHCaA analogs, which increase the ratio to only ~0.15. [1]

Mechanism of Action Biomarker Methylation Index

Optimal Research Applications for (1R,2S,3R)-3-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol Based on Differentiated Evidence


Elucidating the Role of AdoHcy-Mediated Methylation in T-Cell Immunology

Researchers studying the epigenetic regulation of T-cell differentiation and activation require a tool that can elevate intracellular AdoHcy levels without causing non-specific cytotoxicity. DHCaA's demonstrated potency in Con A-stimulated T-cell proliferation (IC50 of 0.3 μM) and its clean selectivity profile—which avoids the nucleotide pool disruption seen with aristeromycin—make it the superior candidate for these studies. Using DHCaA ensures that experimental outcomes can be directly linked to changes in the AdoHcy/AdoMet methylation index rather than to a toxic metabolic byproduct. [1]

In Vivo Proof-of-Concept Studies for Anti-Inflammatory Therapies Targeting AdoHcy Hydrolase

The high oral potency and efficacy of DHCaA in a rat arthritis model (minimal effective dose of 0.1 mg/kg) position it as an ideal lead-like molecule for preclinical in vivo pharmacology. For laboratories looking to validate AdoHcy hydrolase as a target for rheumatoid arthritis or other inflammatory conditions, DHCaA offers a reliable in vivo response at low doses, simplifying formulation and reducing compound synthesis burdens. This is a key advantage over less potent or less bioavailable analogs. [2]

Long-Term Cellular Assays Requiring Stable Target Engagement

Many epigenetic and immunological assays require stable inhibition over 24-48 hours. Unlike aristeromycin, which is rapidly degraded (>60% in 6 hours), DHCaA is metabolically inert in cell lysates. This stability, coupled with evidence that its inhibition of cellular AdoHcy hydrolase persists for up to 48 hours, makes DHCaA the reagent of choice for long-term culture experiments where sustained target engagement is critical for observing a phenotype. [3]

Benchmarking Novel AdoHcy Hydrolase Inhibitors

For medicinal chemistry groups developing next-generation AdoHcy hydrolase inhibitors, DHCaA serves as a critical reference standard. Its well-characterized profile—including a cytotoxicity window (6-14 μM), potent functional activity (T-cell IC50 0.3 μM), and a clear pharmacodynamic marker (AdoHcy/AdoMet ratio elevation to 0.8)—provides a multi-parameter benchmark against which new chemical entities can be rigorously compared. [1][2][3]

Quote Request

Request a Quote for (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.